molecular formula C17H13BrN2O2 B1684058 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide CAS No. 712325-30-9

2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide

Katalognummer B1684058
CAS-Nummer: 712325-30-9
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: WLLRAGBPCSOJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Novel selective hERG blocker
VU0405601 is a hERG agonist that increased the IC50 of dofetilide from 38.7 nM to 76.3 nM. VU0405601 protects against arrhythmias induced by hERG inhibition.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of compounds related to 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is in the realm of antimicrobial activity. Research has shown that derivatives of acetamide, particularly those involving bromo-naphthalene and pyridine structures, exhibit significant antimicrobial properties. For instance, a study by Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including acetamide compounds with bromo-naphthalene and pyridine, demonstrating good antimicrobial activity against various strains. Similarly, Fuloria et al. (2014) investigated the antimicrobial profile of Schiff bases and Thiazolidinone derivatives, indicating a potential route for developing effective antimicrobial agents Fahim and Ismael, 2019; Fuloria et al., 2014.

Antitumor Properties

Another critical application of these compounds is in the field of oncology, where they are explored for their antitumor properties. Girgis, Hosni, and Barsoum (2006) synthesized a variety of nicotinamide derivatives through reactions involving bromo analogues, revealing considerable in vitro antitumor properties against a wide range of human tumor cell lines. This suggests the potential utility of such compounds in developing novel cancer therapies Girgis, Hosni, & Barsoum, 2006.

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds form a significant part of research applications, focusing on developing new methodologies and understanding the chemical properties of such molecules. For example, Pu et al. (2007) detailed an expedient synthesis of a Naphthalenoid H3 antagonist, starting from bromo-naphthalene carboxylic acid, showcasing the potential of these compounds in medicinal chemistry and drug development Pu et al., 2007.

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide are used as fluorogenic labelling reagents for the high-performance liquid chromatographic (HPLC) analyses of various substances. Gatti et al. (1996) utilized 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a related compound, for labelling and analyzing carboxylic acid salts in pharmaceuticals, highlighting the versatility of these compounds in enhancing detection and quantification methods Gatti et al., 1996.

Eigenschaften

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLRAGBPCSOJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide

CAS RN

712325-30-9
Record name 712325-30-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.